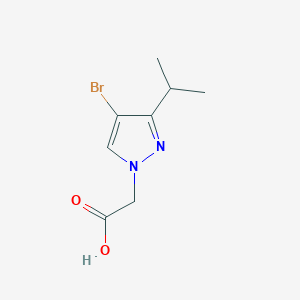
2-(4-Bromo-3-propan-2-ylpyrazol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-3-propan-2-ylpyrazol-1-yl)acetic acid, commonly known as BPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPPA is a pyrazole derivative that has a broad range of biological activities and has been extensively studied for its mechanism of action and physiological effects.
Aplicaciones Científicas De Investigación
Biological Activity
- 4-Bromo-2-(1-substituted-5-aryl-pyrazolin-3yl)-naphthalen-1-ols, related to the compound , have shown excellent antimicrobial activities, as demonstrated through their synthesis and characterization by elemental analysis, 1H NMR, and IR Spectroscopy (Sherkar & Bhandarkar, 2015).
Chemical Synthesis and Catalysis
- Cu(II)/pypzacac complexes, synthesized using a related ligand, exhibited excellent catalytic performance in the ammoxidation of alcohols to nitriles and aerobic oxidation of alcohols to aldehydes in water (Xie et al., 2014).
Crystal Structures and Reactivity
- The compound's derivatives, such as N-Substituted Pyrazolines, were synthesized and their structures characterized by X-ray single crystal structure determination, contributing to the understanding of pyrazole-based compounds (Loh et al., 2013).
- Synthesis and reactivity studies of related compounds provide insights into the structural and chemical properties that could be relevant for the compound (Hikem-Oukacha et al., 2011).
Catalytic and Green Chemistry Applications
- The compound’s framework has been utilized in green chemistry, such as in the solvent-free synthesis of trisubstituted imidazoles, highlighting its potential in environmentally friendly chemical processes (Sonyanaik et al., 2018).
Propiedades
IUPAC Name |
2-(4-bromo-3-propan-2-ylpyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-5(2)8-6(9)3-11(10-8)4-7(12)13/h3,5H,4H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQRWHTXKXPHDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1Br)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


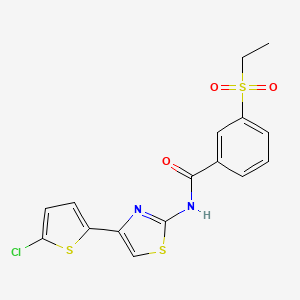
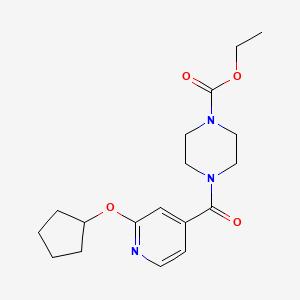
![6-(1H-benzimidazol-2-yl)benzimidazo[1,2-a]quinoline](/img/structure/B2403185.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2403188.png)

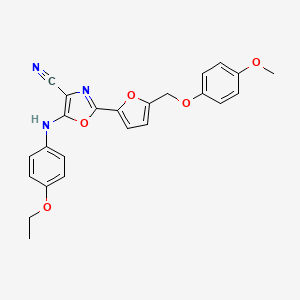
![(E)-4-(Dimethylamino)-N-[3-(3-methylpyridin-2-yl)propyl]but-2-enamide](/img/structure/B2403193.png)
![7-[(2-chlorophenyl)methyl]-8-(ethylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2403194.png)
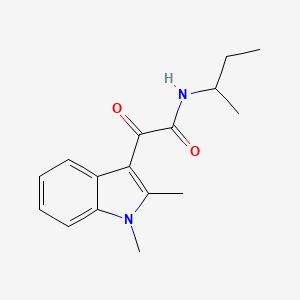
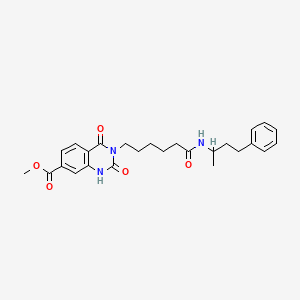
![N-(4-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2403199.png)
